Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Description
Significance of Fluorinated Organic Compounds in Contemporary Material Science Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone in the development of advanced materials. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart exceptional properties to the resulting compounds, including high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.comnih.gov These attributes make fluorinated organic compounds indispensable in a wide array of high-performance applications, from fluoropolymers in aerospace and electronics to specialized lubricants and liquid crystal displays. numberanalytics.comalfa-chemistry.comacs.org Organofluorine chemistry has evolved significantly, driven by the need for materials that can withstand harsh conditions and perform specific functions. numberanalytics.comacs.org The stability of the carbon-fluorine bond, the strongest in organic chemistry, contributes greatly to the durability of these materials. nih.govalfa-chemistry.com Consequently, fluorinated compounds are integral to the progress of material science, enabling the creation of materials with precisely tailored properties. researchgate.netnumberanalytics.com
Fundamental Role of the Disulfide Bond in Dynamic Covalent Chemistry and Material Functionality
The disulfide bond (S-S) is a key functional group in the realm of dynamic covalent chemistry, which involves chemical bonds that can form and break reversibly under specific conditions. mdpi.comglobethesis.com This dynamic nature allows for the development of materials with tunable properties, such as self-healing and reprocessing capabilities. mdpi.comnih.gov Disulfide bonds can undergo exchange reactions, primarily through thiol-disulfide or disulfide-disulfide pathways, which are central to their dynamic character. mdpi.com These reactions enable polymers to adapt their structure in response to stimuli like temperature, pH, or redox potential. globethesis.com The introduction of disulfide bonds into polymer networks can significantly enhance their mechanical strength and stretchability. mdpi.com This adaptability has led to the creation of innovative materials, including adaptive thermosetting adhesives and multi-responsive hydrogels. mdpi.comglobethesis.com In biochemistry, disulfide bridges are crucial for the tertiary and quaternary structure of proteins, contributing to their stability and function. metwarebio.comwikipedia.org
Positioning of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide within the Broader Context of Perfluorinated Alkyl Thiols and Related Disulfides
This compound belongs to a class of compounds known as semifluorinated n-alkanethiols and their corresponding disulfides. These molecules are characterized by a perfluorinated alkyl segment and a hydrocarbon segment, connected to a sulfur-containing functional group. researchgate.net The synthesis of such compounds often starts from perfluorinated alkyl halides. researchgate.net The presence of the perfluorinated chain introduces properties such as high stability and hydrophobicity, while the disulfide bond provides a reactive site for dynamic covalent chemistry. mdpi.comnih.gov Research into perfluorinated alkyl thiols and disulfides is driven by their potential applications in creating functional surfaces, self-assembling monolayers, and advanced materials with unique surface properties. The interplay between the fluorinated segment and the disulfide bond allows for the development of materials that combine the inertness of fluorocarbons with the dynamic nature of disulfide chemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 42977-21-9 |
| Molecular Formula | C20H8F34S2 |
| Molecular Weight | 958.35 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyldisulfanyl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F34S2/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-55-56-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDZNASIFXROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195598 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42977-21-9 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42977-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042977219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to Symmetrical Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
The formation of the disulfide bond in this compound can be achieved through several established synthetic strategies. These methods typically involve the oxidation of the corresponding thiol precursor or the coupling of appropriate alkyl halides with sulfur-containing reagents.
A common and straightforward method for the synthesis of symmetrical disulfides is the oxidation of their corresponding thiols. In the case of this compound, the precursor is 1H,1H,2H,2H-Perfluorodecanethiol. Various oxidizing agents can be employed for this transformation. A mild and effective method involves the use of iodine (I₂) in a suitable organic solvent. The reaction proceeds by the oxidation of two thiol molecules to form a disulfide bond, with the concomitant reduction of iodine to iodide.
Another approach involves air oxidation, often catalyzed by metal ions or bases. While this method is environmentally benign, it may require longer reaction times and can sometimes lead to the formation of over-oxidized byproducts. Hypervalent iodine reagents have also been reported as efficient oxidants for the synthesis of disulfides from thiols under mild conditions.
| Oxidizing Agent | General Reaction Conditions | Advantages | Potential Limitations |
| Iodine (I₂) | Room temperature in solvents like ethanol (B145695) or dichloromethane | Mild conditions, high yields | Stoichiometric use of iodine |
| Air (O₂) | Often requires a catalyst (e.g., metal salts) and a basic medium | Environmentally friendly, inexpensive | Slower reaction rates, potential for side reactions |
| Hypervalent Iodine Reagents | Room temperature in various organic solvents | High efficiency, mild conditions | Reagent cost and availability |
The primary precursor for the synthesis of this compound is 1H,1H,2H,2H-Perfluorodecanethiol. guidechem.comutwente.nl This thiol can be synthesized from the corresponding 1H,1H,2H,2H-perfluorodecyl iodide. The conversion of the iodide to the thiol can be accomplished by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Once 1H,1H,2H,2H-Perfluorodecanethiol is obtained, its oxidation to the disulfide is typically straightforward. The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity of the final product. The physical properties of the precursor are summarized in the table below.
| Property | Value |
| CAS Number | 34143-74-3 |
| Molecular Formula | C₁₀H₅F₁₇S |
| Molecular Weight | 480.18 g/mol |
| Boiling Point | 82 °C at 12 mmHg |
| Density | 1.678 g/mL at 25 °C |
The oxidation of 1H,1H,2H,2H-perfluorodecanethiol can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting material.
An alternative route to symmetrical disulfides involves the reaction of alkyl halides with sulfur-containing reagents. For the synthesis of this compound, 1H,1H,2H,2H-perfluorodecyl iodide would be the starting material. This iodide can be reacted with sodium disulfide (Na₂S₂), which can be prepared in situ from sodium sulfide (B99878) and elemental sulfur. This reaction provides a direct method for the formation of the disulfide bond.
Another versatile method utilizes thioacetates. 1H,1H,2H,2H-perfluorodecyl iodide can be converted to the corresponding thioacetate (B1230152) by reaction with potassium thioacetate. The resulting thioacetate can then be hydrolyzed under basic conditions to generate the thiolate in situ, which is subsequently oxidized to the disulfide. This two-step, one-pot procedure can be an efficient way to produce symmetrical disulfides from alkyl halides.
Synthesis of Related Perfluorinated Disulfide Derivatives and Functionalized Monomers
The synthetic methodologies used for this compound can be extended to prepare a variety of related perfluorinated disulfide derivatives and functionalized monomers.
The perfluoroalkylthio moiety (RF-S-) is a valuable functional group in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. Disulfides like this compound can serve as reagents for introducing the C₈F₁₇CH₂CH₂S- group into organic molecules. For instance, the disulfide can react with nucleophiles, leading to the cleavage of the S-S bond and the formation of a new C-S bond.
Furthermore, the synthesis of functionalized perfluorinated disulfides allows for their incorporation into larger molecules. For example, a bifunctional molecule containing a disulfide group at one end and a reactive functional group (e.g., a carboxylic acid or an alcohol) at the other can be prepared. These functionalized disulfides can then be used as building blocks in polymer synthesis or for the modification of surfaces.
Mixed or unsymmetrical disulfides containing both an alkyl and a perfluoroalkyl chain are of interest for creating well-defined surfaces with tunable properties. The synthesis of these asymmetric disulfides requires a more controlled approach than that for symmetrical disulfides.
One common method involves the reaction of a thiol with a sulfenyl halide. For example, 1H,1H,2H,2H-Perfluorodecanethiol can be converted to the corresponding sulfenyl chloride (C₈F₁₇CH₂CH₂SCl) by reaction with a chlorinating agent. The subsequent reaction of this sulfenyl chloride with an alkanethiol (R-SH) yields the desired mixed disulfide (C₈F₁₇CH₂CH₂S-SR).
An alternative approach is the co-oxidation of a mixture of two different thiols, an alkanethiol and a perfluoroalkanethiol. However, this method often leads to a statistical mixture of three disulfides: two symmetrical and one unsymmetrical. The desired mixed disulfide must then be separated from the reaction mixture, which can be challenging. A more selective method involves the reaction of a thiol with an activated thiol derivative, such as a thiosulfonate. For instance, an alkyl thiosulfonate (R-S-SO₂-R') can react with 1H,1H,2H,2H-perfluorodecanethiolate to form the mixed disulfide.
Design and Synthesis of Disulfide-Containing Monomers for Polymerization
There is currently no scientific literature available that describes the use of this compound as a monomer for polymerization. General strategies for creating disulfide-containing monomers often involve incorporating a disulfide linkage into a polymerizable moiety, such as a vinyl or cyclic monomer. nih.gov These monomers can then undergo chain-growth polymerization, like free radical polymerization (FRP), or ring-opening polymerization (ROP), to introduce the disulfide bond into the polymer backbone or as a pendant group. nih.gov The disulfide bond can then serve as a cleavable linkage, imparting degradability or stimuli-responsiveness to the resulting polymer. However, the application of these principles to this compound has not been reported.
Development of Disulfide-Bridging Initiators for Polymer Synthesis
Similarly, there is no available research detailing the development or use of this compound in the synthesis of disulfide-bridging initiators for polymerization. In principle, disulfide-containing molecules can be functionalized to act as initiators for various polymerization techniques. For instance, a disulfide could be incorporated into a molecule that also contains an initiating site for a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with a central, cleavable disulfide linkage. The cleavage of this disulfide bond would then lead to the scission of the polymer chain. Despite the existence of these general synthetic strategies, their application to this compound has not been documented.
Methodological Considerations for Green Chemistry Approaches in Perfluorinated Disulfide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, a key focus would be the oxidation of 1H,1H,2H,2H-perfluorodecanethiol. Traditional oxidation methods often employ stoichiometric amounts of hazardous reagents. Green alternatives focus on catalytic methods using environmentally benign oxidants.
One of the most attractive green oxidants is molecular oxygen (O2) from the air, often in conjunction with a catalyst. Aerobic oxidation of thiols presents a highly sustainable route to disulfides. Another approach involves the use of hydrogen peroxide (H2O2), which yields water as the only byproduct. The development of efficient catalysts for the selective oxidation of perfluorinated thiols with these green oxidants is an area of ongoing research.
Furthermore, the choice of solvent is a critical aspect of green chemistry. The use of hazardous and volatile organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or solvent-free conditions. For instance, the synthesis of sulfonic acid functionalized silica (B1680970) in water has been reported as a green approach for certain organic reactions. researchgate.net While not directly applied to perfluorinated disulfide synthesis, this highlights the trend towards aqueous-based and heterogeneous catalysis.
A summary of potential green oxidation approaches for disulfide synthesis is presented in the table below. The application of these specific methods to the synthesis of this compound would require further investigation and optimization.
| Green Chemistry Approach | Oxidant | Catalyst Example | Potential Advantages |
| Aerobic Oxidation | O2 (Air) | Metal complexes, organocatalysts | Abundant and non-toxic oxidant, minimal waste. |
| Hydrogen Peroxide Oxidation | H2O2 | Various metal and non-metal catalysts | Water is the only byproduct, relatively safe. |
| Solvent Minimization | Varies | Heterogeneous catalysts | Reduced solvent waste, easier catalyst recovery. |
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Disulfide Bond Cleavage and Formation
The disulfide bond is a dynamic functional group that can be readily cleaved and reformed, making it a valuable component in various chemical systems.
Upon irradiation with light of an appropriate wavelength, typically in the UV region, the disulfide bond in Bis(1H,1H,2H,2H-perfluorodecyl)disulfide undergoes homolytic cleavage to generate two 1H,1H,2H,2H-perfluorodecylthiyl radicals (C₈F₁₇CH₂CH₂S•). beilstein-journals.orgnih.gov This process is a key initiation step for a variety of subsequent chemical transformations. The energy of the incident photons must be sufficient to overcome the disulfide bond dissociation energy. The general mechanism for this photo-initiated cleavage is depicted below:
R-S-S-R + hν → 2 RS•
Where R = C₈F₁₇CH₂CH₂-
The formation of these highly reactive thiyl radicals opens up pathways for their participation in addition reactions and exchange processes. beilstein-journals.orgnih.gov
The generated 1H,1H,2H,2H-perfluorodecylthiyl radicals can readily add to unsaturated carbon-carbon multiple bonds, such as those in alkenes and alkynes. This addition is typically a reversible process and forms the basis of many radical-mediated polymerization and functionalization reactions. nih.gov The reversibility of this addition is a key feature of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. wikipedia.org
The general mechanism involves the addition of the thiyl radical to an olefin to form a carbon-centered radical intermediate. This intermediate can then undergo fragmentation to regenerate the thiyl radical and the olefin, or it can react further, for instance, by abstracting a hydrogen atom or adding to another unsaturated molecule.
| Reactant | Intermediate | Product |
| C₈F₁₇CH₂CH₂S• + CH₂=CHR' | C₈F₁₇CH₂CH₂SCH₂-C•HR' | Further reaction or fragmentation |
This reversible addition allows for the control over polymer chain growth and the synthesis of well-defined polymeric architectures.
This compound can participate in disulfide exchange reactions, a cornerstone of dynamic covalent chemistry. nih.govrsc.orgresearchgate.net These exchange reactions can be initiated by the presence of a catalytic amount of a free thiol or by photo-irradiation to generate thiyl radicals. In these systems, disulfide bonds are continuously breaking and reforming, leading to a dynamic equilibrium of different disulfide species. This dynamic nature allows for the creation of adaptive materials and complex molecular architectures.
The exchange process can occur through a thiolate-disulfide interchange mechanism or a radical-mediated pathway. In the latter, a thiyl radical can attack a disulfide bond, leading to the formation of a new disulfide and a new thiyl radical. This process allows for the reshuffling of disulfide linkages within a system.
Disulfide-Catalyzed and Co-catalyzed Photoreactions in Organic Synthesis
The ability of this compound to generate thiyl radicals upon photo-irradiation makes it a potential catalyst or co-catalyst for a range of photoreactions in organic synthesis. beilstein-journals.orgresearchgate.net The perfluorinated chains can also impart unique solubility properties, allowing for reactions in fluorous media and facilitating catalyst separation.
While specific examples utilizing this compound are not extensively documented, the general principle of disulfide-catalyzed photocycloadditions is well-established. Thiyl radicals generated from the disulfide can act as catalysts in [2+2] cycloaddition reactions of olefins. The proposed mechanism involves the addition of the thiyl radical to an olefin to generate a radical intermediate, which can then react with a second olefin molecule to form a cyclobutane (B1203170) ring and regenerate the thiyl radical catalyst.
Perfluoroalkyl disulfides can act as photocatalysts in aerobic oxidation reactions. nih.gov For instance, in the presence of visible light and oxygen, these disulfides can catalyze the oxidative cleavage of aromatic alkenes and diarylalkynes. The proposed mechanism involves the photo-initiated formation of perfluoroalkylthiyl radicals. These radicals can then react with molecular oxygen and the unsaturated substrate to generate reactive oxygen species or radical intermediates that lead to the cleavage of the carbon-carbon multiple bond, ultimately forming carbonyl compounds.
Disulfide-Catalyzed Isomerization Processes (e.g., Allyl Alcohol Isomerization)
Organic disulfides, including this compound, serve as versatile catalysts in various photochemical reactions. A key process is the isomerization of allyl alcohols to the corresponding carbonyl compounds. The catalytic cycle is initiated by the photoirradiation of the disulfide.
Disulfide-Co-catalyzed Anti-Markovnikov Olefin Hydration Reactions
The synthesis of primary alcohols from terminal olefins via hydration is a challenging transformation that typically follows Markovnikov's rule. However, disulfide co-catalysis in photoredox systems enables the anti-Markovnikov addition of water to olefins.
In a proposed dual catalytic mechanism, an organic photocatalyst absorbs light and oxidizes the olefin to a radical cation intermediate. Concurrently, the disulfide, such as this compound, is photolytically cleaved to generate thiyl radicals. acs.org These radicals participate in the catalytic cycle, often acting as hydrogen atom transfer (HAT) agents. acs.orgnih.gov The alkene radical cation is trapped by a water molecule in a nucleophilic attack that occurs at the less substituted carbon, leading to a distonic radical cation. acs.org This step dictates the anti-Markovnikov regioselectivity. Subsequent deprotonation and hydrogen atom transfer from the regenerated thiol (RSH) yields the primary alcohol and regenerates the thiyl radical, thus completing the cycle. acs.orgnih.gov This methodology has been demonstrated in various anti-Markovnikov hydrofunctionalizations, including hydroamination and hydrochlorination, where disulfides play a crucial role as photocatalysts or co-catalysts. nih.govresearchgate.net
Thiol–Thiosulfonate Chemistry and Its Application in Polymer Functionalization
Thiol-thiosulfonate chemistry provides a powerful and highly selective method for the post-polymerization functionalization of polymers. This approach allows for the introduction of specific end-groups, such as the highly hydrophobic 1H,1H,2H,2H-perfluorodecyl group, onto polymer chains.
The process often begins with a polymer synthesized via methods like Atom Transfer Radical Polymerization (ATRP), which results in a terminal halide group. This halide can be substituted by reacting the polymer with a methanethiosulfonate (B1239399) salt, such as sodium methanethiosulfonate, to create a reactive thiosulfonate-terminated polymer. acs.org This polymer can then undergo a thiol-disulfide exchange reaction with a functional thiol.
Alternatively, the reaction of thiosulfonates with thiols is a versatile method for forming asymmetric disulfides, which can be applied to conjugate molecules to polymers. acs.org This selective conjugation chemistry proceeds efficiently at room temperature without the need for a catalyst. nih.gov The incorporation of the perfluorodecyl moiety via these reactions can dramatically alter the polymer's properties, inducing hydrophobicity and enabling the formation of micelles or other self-assembled structures. nih.gov
Table 1: Polymer Functionalization via Thiol-Disulfide Chemistry
| Step | Description | Reactants | Product |
| 1 | Polymer Synthesis | Monomers, Initiator (e.g., for ATRP) | Polymer with terminal halide (Polymer-X) |
| 2 | Thiosulfonate End-capping | Polymer-X, Sodium Methanethiosulfonate | Thiosulfonate-terminated polymer (Polymer-S-SO₂CH₃) |
| 3 | Functionalization | Polymer-S-SO₂CH₃, Functional Thiol (R-SH) | Functionalized polymer with disulfide linkage (Polymer-S-S-R) |
Interactions with Metal Surfaces: Elucidation of Thiolate Formation and Adsorption Mechanisms
The interaction of disulfides with metal surfaces, particularly gold, copper, and platinum, is a cornerstone of self-assembled monolayer (SAM) formation. When this compound is exposed to a suitable metal substrate, the disulfide bond cleaves, leading to the formation of two surface-bound thiolate species (RS-M).
This dissociative chemisorption process results in a dense, highly ordered monolayer. The long, rigid perfluorodecyl chains, due to their strong intermolecular van der Waals forces and steric repulsion, tend to pack in a crystalline-like arrangement, oriented nearly perpendicular to the surface. This high degree of order creates a well-defined, low-energy surface with pronounced hydrophobic and oleophobic properties.
Studies comparing the adsorption kinetics of thiols and disulfides have found that while the resulting films are often indistinguishable, disulfides tend to adsorb more slowly than their corresponding thiols. nih.gov The major role of the adsorbed thiolate molecules is to modify the surface properties, for instance by influencing the adsorption of other species or by acting as a barrier layer. google.com
Table 2: Comparison of Adsorption Characteristics for SAM Formation
| Species | Adsorption Mechanism | Relative Rate of Formation | Resulting Film Quality |
| Thiol (RSH) | Cleavage of S-H bond, formation of RS-Metal bond | Faster | High; well-ordered monolayer |
| Disulfide (RSSR) | Cleavage of S-S bond, formation of two RS-Metal bonds | Slower | High; indistinguishable from thiol-formed films |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like Bis(1H,1H,2H,2H-perfluorodecyl)disulfide, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR would be indispensable.
Proton NMR spectroscopy would be employed to characterize the non-fluorinated portion of the molecule. Specifically, it would provide information about the chemical environment of the protons in the ethyl spacer (-CH₂-CH₂-) that connects the perfluorinated chain to the disulfide bond. The expected ¹H NMR spectrum would show distinct signals for these methylene (B1212753) groups. The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the connectivity of this hydrocarbon framework. However, specific chemical shift and coupling constant data for this compound are not available in the reviewed literature.
Fluorine-19 NMR is a highly sensitive technique for analyzing the structure of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be critical for confirming the structure and purity of the long perfluorinated alkyl chains (-CF₂- and -CF₃ groups). Each chemically distinct fluorine environment would produce a unique signal, and the chemical shifts and coupling patterns would provide detailed information about the structure of the perfluorodecyl group. Despite the importance of this technique, published ¹⁹F NMR data for this specific disulfide are not available.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Field Desorption (FD) is a soft ionization technique in mass spectrometry, suitable for the analysis of non-volatile and thermally labile compounds. FD-Mass would be an appropriate method for determining the molecular weight of this compound, as it minimizes fragmentation and typically shows a strong molecular ion peak. This would allow for the unambiguous confirmation of the compound's molecular formula. Regrettably, no FD-Mass spectra for this compound have been reported in the available literature.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that can provide detailed elemental and molecular information about the outermost layers of a material. If this compound were analyzed as a thin film or self-assembled monolayer, TOF-SIMS could be used to characterize its surface composition and orientation. This technique would be capable of identifying characteristic fragments of the perfluorodecyl chains and the disulfide headgroup at the surface. However, specific TOF-SIMS studies on this compound are not documented in the scientific literature.
Vibrational Spectroscopy for Molecular Structure and Conformational Order
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and assessing the conformational order of molecular chains. For this compound, vibrational spectroscopy would be expected to show characteristic absorption or scattering bands corresponding to the C-H, C-F, C-C, and S-S bonds. Analysis of these bands could also provide insights into the packing and orientation of the perfluorinated chains. Despite the utility of this technique, specific vibrational spectroscopy data for this compound is not available in the surveyed literature.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For this compound, the FTIR spectrum is dominated by strong absorption bands associated with the numerous carbon-fluorine bonds of the perfluoroalkyl chains. These C-F stretching vibrations typically appear in the region of 1100-1300 cm⁻¹. The spectrum would also exhibit peaks corresponding to the C-H stretching vibrations of the ethyl groups (-CH₂-CH₂-) adjacent to the sulfur atoms, which are expected in the 2850-2960 cm⁻¹ range. The disulfide (S-S) linkage itself has a weak absorption band, which can be difficult to detect but typically appears between 400 and 500 cm⁻¹. The C-S bond vibration is expected in the 600-800 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-F Stretch | C-F | 1100 - 1300 | Strong |
| C-H Stretch | C-H | 2850 - 2960 | Medium |
| CH₂ Scissoring | C-H | ~1465 | Variable |
| C-S Stretch | C-S | 600 - 800 | Weak-Medium |
Reflection-Absorption Infrared Spectroscopy for Thin Film Analysis
When this compound is applied as a thin film or self-assembled monolayer (SAM) on a reflective substrate (like gold, silver, or copper), Reflection-Absorption Infrared Spectroscopy (RAIRS) is the preferred technique for analysis. RAIRS provides information not only on the chemical composition but also on the molecular orientation within the film.
The technique relies on the surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface will be strongly observed. By analyzing the relative intensities of different vibrational bands in the RAIRS spectrum compared to a transmission FTIR spectrum, the average orientation of the molecules can be inferred. For a well-ordered monolayer of this compound, it is expected that the perfluoroalkyl chains would be oriented nearly perpendicular to the surface, leading to an enhancement of the symmetric C-F stretching modes.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a surface. For a surface modified with this compound, XPS is crucial for confirming the presence of the coating and its chemical integrity.
An XPS survey scan would detect the presence of Fluorine (F), Carbon (C), Sulfur (S), and possibly Oxygen (O) if any oxidation has occurred. High-resolution scans of the specific elemental regions provide detailed chemical state information.
C 1s Spectrum: The carbon spectrum would be complex, showing multiple peaks. A prominent peak at a high binding energy (~292 eV) is characteristic of the CF₂ groups in the perfluoroalkyl chain. Another distinct peak at a lower binding energy (~285 eV) would correspond to the C-H bonds of the ethyl spacer.
F 1s Spectrum: A single, strong peak is expected around 689 eV, characteristic of fluorine in a C-F bond.
S 2p Spectrum: The sulfur S 2p peak, expected around 164 eV, would confirm the presence of the disulfide bond. If the disulfide bond cleaves and binds to a metal substrate (e.g., gold), this peak would shift to a lower binding energy, indicating the formation of a thiolate species. Oxidation of the sulfur would result in additional peaks at higher binding energies (166-170 eV), corresponding to sulfinates or sulfonates.
Table 2: Expected XPS Binding Energies for this compound SAMs
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | -C F₂- | ~292 |
| Carbon | C 1s | -C H₂- | ~285 |
| Fluorine | F 1s | -CF ₂- | ~689 |
| Sulfur | S 2p | -S-S- | ~164 |
Other Surface-Sensitive and Bulk Analytical Methodologies
Auger Electron Spectroscopy for Elemental Surface Composition
Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental composition information, often with higher spatial resolution than XPS. AES uses a focused electron beam to excite atoms, which then emit characteristic Auger electrons. It is particularly useful for identifying the elemental makeup of very small surface features or for mapping the distribution of elements across a surface.
For a surface coated with this compound, AES would confirm the presence of carbon, fluorine, and sulfur. Due to its high surface sensitivity (analysis depth of < 5 nm), it is well-suited to verify the uniformity and purity of the monolayer. In conjunction with ion sputtering to remove surface layers, AES can also be used for depth profiling to determine the thickness of the coating.
Contact Angle Goniometry for Wettability and Surface Energy Characterization
Contact Angle Goniometry is a fundamental technique for characterizing the wettability of a surface. It measures the angle a liquid droplet makes with the solid surface, which provides insight into the surface's hydrophobicity (using water) and oleophobicity (using oils). Surfaces modified with this compound are expected to be highly non-wetting due to the low surface energy of the densely packed perfluorinated chains.
By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the surface free energy (SFE) of the coated surface can be calculated using various models (e.g., Owens-Wendt-Rabel-Kaelble). A low SFE is a key indicator of a successful surface modification with this compound. The expected high contact angles for both water and oils signify an omniphobic surface.
Table 3: Representative Contact Angles on Surfaces with Perfluoroalkyl Coatings
| Probing Liquid | Surface Tension (mN/m) | Typical Static Contact Angle (θ) | Surface Property Indicated |
|---|---|---|---|
| Deionized Water | 72.8 | > 110° | Hydrophobicity |
| Diiodomethane | 50.8 | > 90° | Oleophobicity |
| Hexadecane | 27.5 | > 70° | Oleophobicity |
Note: These are typical values for surfaces modified with long-chain perfluoroalkyl thiols and are illustrative of the expected performance of a this compound coating.
Electrochemical Testing Techniques for Corrosion Protection Performance Evaluation
When this compound is used to form a protective monolayer on a metal surface (e.g., copper, steel), electrochemical techniques are employed to evaluate its effectiveness as a corrosion barrier. These tests are typically conducted in a corrosive environment, such as a saline solution.
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the coated metal over a range of frequencies. A high impedance value, particularly at low frequencies, indicates a high resistance to charge transfer and suggests that the coating is effectively blocking the corrosive electrolyte from reaching the metal surface.
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A successful protective layer of this compound would shift the Ecorr to more positive (noble) values and, more importantly, significantly reduce the icorr compared to an uncoated metal surface. This reduction in corrosion current is a direct measure of the coating's inhibition efficiency.
Quartz Crystal Microbalance (QCM) for Adsorption and Film Formation Studies
Quartz Crystal Microbalance (QCM) is a highly sensitive analytical technique capable of measuring mass changes at the nanogram level on a sensor surface in real-time. This makes it an invaluable tool for studying the adsorption kinetics and formation of thin films from compounds like this compound. The disulfide group in this compound has a strong affinity for noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs).
The principle of QCM is based on the piezoelectric effect. A quartz crystal wafer, coated with electrodes (typically gold), is made to oscillate at its resonant frequency by applying an alternating voltage. When molecules adsorb onto the crystal's surface, the total oscillating mass increases, leading to a decrease in the resonant frequency. This change in frequency (Δf) is directly proportional to the added mass (Δm), as described by the Sauerbrey equation for thin, rigid films.
In a typical experiment to study the film formation of this compound, a gold-coated QCM sensor would first be stabilized in a suitable solvent. A solution of the disulfide would then be introduced, and the changes in frequency and dissipation would be monitored over time. The disulfide bond is expected to cleave upon adsorption to the gold surface, forming two gold-thiolate bonds per molecule. rsc.org
The adsorption process for thiol-based SAMs generally occurs in two distinct kinetic stages: a rapid initial phase where the majority of the film is formed within minutes, followed by a much slower phase where the monolayer reorganizes and densifies over several hours. QCM can track these processes with high precision. For instance, the adsorption of a thiol can induce a frequency shift of around 20 Hz, corresponding to the mass of the deposited monolayer. mdpi.com
Modern QCM instruments also measure dissipation (ΔD), which provides information about the viscoelastic properties of the adsorbed film. A rigid, well-ordered film will have a low dissipation, while a soft, flexible, or hydrated film will cause a larger energy loss and thus a higher dissipation. This is particularly useful for studying the packing and ordering of the perfluorodecyl chains in the resulting monolayer.
The data below illustrates a hypothetical QCM experiment monitoring the adsorption of a fluorinated disulfide onto a gold sensor. The frequency change indicates mass uptake, while the dissipation change reflects the structural properties of the film.
Table 1: Representative QCM Data for Fluorinated Disulfide Adsorption on Gold
| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Adsorption Stage |
|---|---|---|---|
| 0 | 0 | 0 | Baseline (Solvent Only) |
| 2 | -15.2 | 1.8 | Initial Fast Adsorption |
| 5 | -22.8 | 2.5 | Initial Fast Adsorption |
| 10 | -26.5 | 2.1 | Transition to Slow Phase |
| 30 | -28.9 | 1.5 | Slow Reorganization/Packing |
| 60 | -29.8 | 1.2 | Monolayer Densification |
| 120 | -30.1 | 1.1 | Stable Monolayer Formed |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. selectscience.netresolvemass.ca While this compound is a small molecule, it can be used as a precursor or a chain-transfer agent in polymerization reactions to create fluorinated polymers. GPC is essential for characterizing the resulting polymeric materials.
GPC separates molecules based on their hydrodynamic volume, or size in solution. youtube.com The instrument consists of a column packed with porous beads. selectscience.netresearchgate.net When a polymer solution is passed through the column, larger molecules cannot enter the pores and thus elute more quickly. selectscience.net Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time. researchgate.net A detector, such as a refractive index (RI) or UV detector, continuously measures the concentration of the polymer eluting from the column. selectscience.net
To determine the molecular weight, the system is calibrated using polymer standards of known molecular weights (e.g., polystyrene or pullulan standards). selectscience.netlcms.cz A calibration curve of log(Molecular Weight) versus retention time is generated. By comparing the retention time of an unknown polymer sample to this curve, its molecular weight distribution can be determined. shimadzu.com
GPC analysis provides several key parameters for polymer characterization:
Number Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains in the sample. researchgate.net
Weight Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains. researchgate.net
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while synthetic polymers typically have PDI values greater than 1. researchgate.net
For a fluorinated polymer synthesized using this compound, GPC would be used to confirm the success of the polymerization and to determine the size and distribution of the polymer chains, which are critical to the material's final properties. selectscience.net The table below shows typical GPC results for a series of novel polyurethanes containing a long-segment fluorinated chain extender, illustrating the type of data obtained. researchgate.net
Table 2: Example GPC Results for Fluorine-Containing Polyurethanes
| Sample ID | Fluorinated Monomer Content (%) | Number Average Molecular Weight (Mn, Da) | Weight Average Molecular Weight (Mw, Da) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|---|
| FP-0 | 0 | 35,400 | 58,700 | 1.66 |
| FP-10 | 10 | 38,200 | 64,900 | 1.70 |
| FP-20 | 20 | 41,500 | 73,900 | 1.78 |
| FP-30 | 30 | 45,100 | 78,500 | 1.74 |
Data adapted from studies on similar fluorinated polymer systems for illustrative purposes. researchgate.net
UV-Visible Absorption Spectroscopy for Microemulsion and Self-Assembly Characterization
UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to study the formation of aggregates, such as micelles and microemulsions, in solution. While this compound itself does not possess strong chromophores for direct UV-Vis analysis in the typical range, its self-assembly behavior can be investigated indirectly using hydrophobic dye probes. This method is widely applied to determine the critical micelle concentration (CMC) of surfactants. researchgate.net
The CMC is the concentration at which surfactant molecules begin to spontaneously form aggregates in solution. Below the CMC, the molecules exist primarily as monomers. Above the CMC, they form micelles. The local environment inside a micelle is significantly more hydrophobic than the surrounding aqueous bulk solution. This change in microenvironment can be detected by a solvatochromic dye, which is a compound whose absorption spectrum is sensitive to the polarity of its surroundings. capes.gov.br
To determine the CMC of a system involving a fluorinated amphiphile derived from this compound, a small amount of a hydrophobic dye (like pyrene (B120774) or a specific organic compound) would be added to a series of solutions with increasing amphiphile concentrations. capes.gov.br
Below the CMC: The dye resides in the polar aqueous environment, exhibiting a characteristic absorption maximum (λ_max).
Above the CMC: As micelles form, the hydrophobic dye preferentially partitions into the nonpolar core of the micelles. This new environment causes a shift in the dye's λ_max. capes.gov.br
By plotting the absorbance at a specific wavelength or the λ_max as a function of the logarithm of the amphiphile concentration, a distinct inflection point is observed. This inflection point corresponds to the CMC. researchgate.net This information is crucial for understanding the conditions under which the compound self-assembles, which is vital for applications in forming stable microemulsions or other nanostructures. nih.gov
The following table presents hypothetical data from a UV-Vis experiment to determine the CMC of a fluorinated amphiphile, demonstrating the principle.
Table 3: Hypothetical UV-Vis Data for CMC Determination Using a Dye Probe
| Amphiphile Concentration (M) | Log(Concentration) | Absorbance at 340 nm | Comment |
|---|---|---|---|
| 1.0 x 10⁻⁶ | -6.00 | 0.105 | Dye in aqueous environment |
| 5.0 x 10⁻⁶ | -5.30 | 0.108 | Dye in aqueous environment |
| 1.0 x 10⁻⁵ | -5.00 | 0.110 | Pre-micellar region |
| 5.0 x 10⁻⁵ | -4.30 | 0.112 | Approaching CMC |
| 8.0 x 10⁻⁵ | -4.10 | 0.155 | CMC region (inflection point) |
| 1.0 x 10⁻⁴ | -4.00 | 0.182 | Post-micellar region (dye in micelles) |
| 5.0 x 10⁻⁴ | -3.30 | 0.188 | Post-micellar region |
Computational Chemistry and Theoretical Modeling
Molecular Structure and Conformation Analysis of Perfluorinated Disulfides
The molecular structure and conformational preferences of perfluorinated disulfides are dictated by a complex interplay of electronic and steric effects. Computational methods are instrumental in elucidating these details.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. For perfluorinated disulfides, DFT calculations can predict optimized geometries, bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and stability.
DFT can be employed to calculate key energetic properties, such as the energies of different conformers. The perfluorodecyl chains, with their helical conformation, and the disulfide bridge, with its characteristic dihedral angle, lead to a complex potential energy surface. By mapping this surface, the most stable conformations can be identified. Furthermore, DFT is used to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity.
A study on the 6:2 fluorotelomer sulfonate (6:2 FTSA), a related polyfluoroalkyl substance, utilized DFT to map its entire reaction path when initiated by a hydroxyl radical. nih.gov This showcases the power of DFT in elucidating complex reaction mechanisms and energetics in fluorinated organic molecules. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Perfluorinated Disulfide
| Property | Illustrative Value |
| S-S Bond Length | 2.05 Å |
| C-S-S-C Dihedral Angle | 90° |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.5 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are illustrative for a generic perfluorinated disulfide and are based on typical values found in computational studies of similar molecules. Specific values for Bis(1H,1H,2H,2H-perfluorodecyl)disulfide would require a dedicated computational study.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. For this compound, AIM can be used to characterize the covalent S-S and C-S bonds, as well as weaker intramolecular interactions.
The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For a covalent bond, ρ is high and ∇²ρ is negative. For weaker, non-covalent interactions, both values are typically smaller. AIM analysis can also reveal the presence of non-covalent fluorine-fluorine or fluorine-hydrogen interactions within the molecule, which can influence its conformation.
Non-Covalent Interaction (NCI) plot analysis is a visualization technique that identifies and characterizes weak interactions in real space. nih.gov It is based on the electron density and its reduced density gradient. nih.gov NCI plots generate isosurfaces that highlight different types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.org
For a molecule like this compound, NCI analysis would be particularly insightful for visualizing the weak, non-covalent interactions between the long perfluorinated chains. These interactions are crucial for understanding the molecule's folding and how it interacts with other molecules. The isosurfaces are typically colored to distinguish between attractive (blue or green) and repulsive (red) interactions. chemtools.org This method can provide a detailed picture of the intramolecular forces that stabilize the molecule's conformation.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical methods, particularly DFT, are invaluable for studying the reaction mechanisms of perfluorinated disulfides. This includes investigating the homolytic and heterolytic cleavage of the disulfide bond, which is a key reaction for this class of compounds.
By calculating the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. For example, in thiol-disulfide exchange reactions, a well-established SN2-type mechanism involves a linear trisulfide-like transition state. nih.gov Computational studies can model this transition state and calculate its energy. nih.gov
DFT calculations have been successfully used to decipher complex reaction pathways for other per- and polyfluoroalkyl substances. nih.gov For instance, the transformation of 6:2 FTSA initiated by hydroxyl radicals was fully mapped out, identifying optimal reaction pathways by comparing the rate constants calculated from transition-state theory. nih.gov Similar approaches could be applied to understand the degradation or transformation pathways of this compound.
Simulation of Intermolecular Interactions and Self-Assembly Phenomena
The long perfluorinated chains in this compound suggest a tendency for self-assembly, driven by the solvophobic and unique properties of fluorinated compounds. Molecular dynamics simulations are a powerful tool to study these phenomena at the atomic level.
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes like self-assembly. cuny.edu In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.
For this compound, MD simulations can be used to study how individual molecules aggregate in different solvents. By simulating a system containing many molecules of the disulfide, one can observe the spontaneous formation of higher-order structures like micelles or bilayers. These simulations can reveal the key intermolecular interactions driving the self-assembly process, such as the hydrophobic and fluorophilic effects.
Studies on other perfluoroalkylalkane surfactants have successfully used fully atomistic MD simulations to show the spontaneous formation of aggregates like hemimicelles at the surface of water. nih.govresearchgate.net These simulations can reproduce experimental observations and provide a detailed understanding of the internal structure of the self-assembled aggregates. nih.govresearchgate.net Coarse-grained MD simulations have also been developed to study the self-assembly of per- and polyfluoroalkyl substances over longer time and length scales. cgmartini.nl
Investigation of π-π Interactions with Two-Dimensional Materials
The interaction of this compound with two-dimensional (2D) materials, such as graphene and molybdenum disulfide (MoS₂), is a subject of significant interest for the development of novel electronic and sensing devices. While direct π-π stacking in the traditional sense is associated with aromatic systems, the highly fluorinated alkyl chains of this disulfide can engage in interactions with the delocalized π-systems of 2D materials. These interactions, often a combination of van der Waals forces and electrostatic contributions, can lead to the formation of ordered self-assembled monolayers (SAMs) on the surface of these materials.
Theoretical studies on similar long-chain perfluorinated molecules have shown that they tend to adopt a helical conformation. When adsorbed onto a 2D surface like graphene, these molecules can align, leading to collective interactions that influence the electronic properties of the substrate. Density Functional Theory (DFT) calculations are a primary tool for investigating these interactions. By modeling the adsorption of this compound on a graphene sheet, for instance, it is possible to calculate the adsorption energy, the equilibrium distance, and the nature of the electronic coupling between the molecule and the 2D material.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules on 2D surfaces, predicting their self-assembly into ordered domains and the stability of these structures at different temperatures. Although direct computational studies on this compound are not extensively available, analogous studies with perfluorinated alkanes on graphitic surfaces provide valuable insights. These studies suggest that the primary driving force for adsorption is the van der Waals interaction between the fluorinated chains and the carbon lattice of graphene.
The table below summarizes hypothetical interaction parameters for this compound with graphene, based on computational studies of similar perfluorinated molecules.
| Interaction Parameter | Graphene | Molybdenum Disulfide (MoS₂) |
| Adsorption Energy (eV/molecule) | -1.2 to -1.8 | -0.9 to -1.5 |
| Equilibrium Distance (Å) | 3.2 - 3.5 | 3.4 - 3.7 |
| Charge Transfer (e/molecule) | ~0.05 (to graphene) | ~0.03 (to MoS₂) |
Note: These values are theoretical predictions based on studies of analogous perfluorinated molecules and have not been experimentally verified for this compound.
Prediction and Analysis of Electronic Properties and Work Function Modifications in Thin Films
The formation of thin films of this compound, particularly as self-assembled monolayers (SAMs) on conductive substrates like gold, is predicted to significantly alter the electronic properties of the surface. The strong electronegativity of the fluorine atoms in the perfluorodecyl chains creates a substantial molecular dipole moment. When these molecules are ordered in a SAM, the collective effect of these dipoles generates a significant surface dipole, which can modify the work function of the substrate.
Computational models, primarily using DFT, can predict the magnitude and direction of this work function shift. For perfluorinated thiols and disulfides, the molecular dipole is typically oriented with its negative pole away from the surface, which leads to a decrease in the work function. This property is highly valuable in organic electronics for tuning the charge injection barriers between electrodes and organic semiconductors.
The electronic properties of the thin film itself, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, can also be calculated. These parameters are crucial for understanding the charge transport characteristics of the molecular layer. The large HOMO-LUMO gap expected for a saturated perfluorinated molecule suggests that these thin films would act as good insulators, a useful characteristic for applications in molecular electronics to prevent current leakage.
The following table presents predicted electronic properties and work function modifications for a monolayer of this compound on a gold (Au(111)) surface, based on theoretical calculations for similar perfluorinated SAMs.
| Property | Predicted Value |
| Work Function of Bare Au(111) (eV) | 5.2 |
| Work Function of Au(111) with Monolayer (eV) | 4.1 - 4.5 |
| Work Function Shift (ΔΦ) (eV) | -0.7 to -1.1 |
| Monolayer HOMO Level (eV vs. Vacuum) | -8.5 to -9.5 |
| Monolayer LUMO Level (eV vs. Vacuum) | 2.0 to 3.0 |
| Monolayer Thickness (Å) | ~15 - 18 |
Note: These values are theoretical predictions derived from computational studies on analogous perfluorinated self-assembled monolayers and await experimental confirmation for this compound.
Applications in Advanced Materials Science Research
Self-Assembled Monolayers (SAMs) and Surface Engineering
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide is a precursor for forming self-assembled monolayers (SAMs), which are ordered molecular assemblies that spontaneously form on the surface of a substrate. The disulfide bond (S-S) can be cleaved to form two sulfur-metal bonds, making it particularly suitable for modifying noble metal surfaces. This process allows for precise control over the interfacial properties of materials at the molecular level.
The formation of SAMs from organosulfur compounds like disulfides is most extensively studied on gold surfaces. When a gold substrate is exposed to a solution containing this compound, the disulfide bond cleaves, and the sulfur atoms chemisorb onto the gold surface, forming stable gold-thiolate (Au-S) bonds. The long perfluorinated chains then orient themselves away from the surface, driven by chain-chain interactions, to form a dense, highly ordered monolayer. utwente.nl
The properties of these monolayers are typically characterized by various surface-sensitive techniques:
Contact Angle Goniometry : This measures the wettability of the surface. SAMs formed from this disulfide exhibit high water and oil contact angles, indicating a low-energy, non-wetting surface. utwente.nl
Fourier Transform Infrared Spectroscopy (FTIR) : Polarized grazing incidence FTIR can provide information about the packing and orientation of the molecular chains within the monolayer. utwente.nl
X-ray Photoelectron Spectroscopy (XPS) : XPS is used to confirm the chemical composition of the surface, verifying the presence of fluorine, carbon, and sulfur from the monolayer.
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) : These techniques can provide molecular-scale images of the SAM, revealing its packing structure and order.
While gold is the most common substrate, research has also explored the formation of SAMs on other metals like silver, copper, and platinum. The stability and ordering of the SAMs can vary depending on the specific metal-sulfur interaction. The formation on copper and aluminum is more complex due to the native oxide layers on these metals, which can interfere with the self-assembly process.
Table 1: Characterization of Fluoroalkyl SAMs on Gold
| Characterization Technique | Typical Findings for Perfluorodecyl-based SAMs | Information Gained |
|---|---|---|
| Contact Angle Goniometry | Water Contact Angle > 110° | High degree of hydrophobicity and surface ordering |
| FTIR Spectroscopy | Characteristic C-F stretching modes observed | Confirmation of molecular presence and information on chain conformation |
| X-ray Photoelectron Spectroscopy (XPS) | High-resolution F 1s, C 1s, and S 2p signals | Elemental composition and chemical state of the surface layer |
The primary application of SAMs derived from this compound is the creation of surfaces with extremely low wettability. The terminal -CF3 groups of the assembled monolayer exhibit one of the lowest known surface energies. This intrinsic low surface energy, combined with surface roughness at the micro- or nanoscale, can lead to superhydrophobic (water contact angle > 150°) and oleophobic (oil contact angle > 90°) properties.
Researchers have demonstrated that by modifying surfaces with similar molecules like 1H,1H,2H,2H-perfluorodecanethiol, it is possible to achieve static water contact angles as high as 170°. levkingroup.com These surfaces not only repel water but also various organic liquids with low surface tension. scispace.com The creation of such coatings involves two key principles:
Low Surface Energy Chemistry : Provided by the dense packing of the perfluorodecyl chains.
Surface Roughness : Often created by techniques like etching, lithography, or the deposition of nanoparticles prior to the application of the SAM.
These super-repellent coatings are critical for applications such as self-cleaning surfaces, anti-icing coatings, and microfluidic devices.
Table 2: Contact Angle Data for Surfaces Modified with Perfluorinated Molecules
| Liquid | Surface Modification | Advancing Contact Angle (θadv) | Receding Contact Angle (θrec) | Reference |
|---|---|---|---|---|
| Water | 1H,1H,2H,2H-perfluorodecanethiol on a rough polymer surface | 173° | 164° | levkingroup.com |
| Heptane | Electrospun Fluorodecyl POSS and PMMA blend | 162° | - | levkingroup.com |
The surface free energy of a material governs its adhesion, wetting, and friction characteristics. Thin films and monolayers of this compound provide a direct method to drastically reduce the surface energy of a substrate. enerconind.com The surface energy of coatings made from related fluorinated polymers can be as low as ~8 mN/m. scispace.com
This reduction in surface energy leads to a significant decrease in adhesion. mdpi.com For instance, in microelectromechanical systems (MEMS), such coatings can act as anti-stiction layers, preventing microscopic components from adhering to each other. The low adhesion also contributes to the self-cleaning properties of these surfaces, as contaminants have very little affinity for the fluorinated film. The relationship between surface energy and adhesion is a critical parameter in the design of non-stick surfaces, protective coatings, and advanced lubricants. researchgate.net
By using techniques like microcontact printing, photolithography, or laser micromachining, it is possible to create well-defined patterns of the this compound SAM on a surface. nih.gov This allows for the fabrication of surfaces with alternating regions of high and low surface energy (hydrophilic/hydrophobic or oleophilic/oleophobic).
These patterned surfaces are foundational for many microfluidic applications. researchgate.netresearchgate.net For example:
Droplet Manipulation : Aqueous droplets can be confined to and guided along hydrophilic pathways surrounded by superhydrophobic regions. nih.gov
Lab-on-a-Chip Devices : Patterned surfaces can be used to control fluid flow, mix reagents, and perform biological assays in miniaturized formats.
Biosensors : Specific areas can be functionalized for biomolecule capture, while the surrounding hydrophobic regions prevent non-specific binding, thereby improving the sensor's signal-to-noise ratio.
The ability to precisely control the spatial arrangement of wettability at the microscale is a powerful tool for creating complex fluidic systems without the need for physical channels or pumps. researchgate.net
While direct applications of this compound in creating biomimetic monolayers are not extensively documented, the principles of using patterned SAMs are relevant. Biomimetic surfaces often seek to replicate the specific chemical and physical patterns found on natural surfaces, such as the alternating hydrophobic and hydrophilic domains on a cell membrane. Patterned SAMs created using this compound alongside a hydrophilic thiol could be used to study how cells or proteins interact with surfaces of controlled chemical heterogeneity. The fluorinated regions provide a bio-inert background, resisting protein adsorption and cell adhesion, which can be used to direct biological interactions to specific, functionalized sites.
Nanoparticle arrays, particularly those of noble metals like gold and silver, are widely used as substrates for surface-enhanced sensing techniques such as Surface-Enhanced Raman Scattering (SERS). rsc.orgtaylorfrancis.comrsc.org The performance of these sensors can be significantly improved by modifying the nanoparticle surface with a SAM.
A monolayer of this compound can serve several purposes in this context:
Passivation : It creates a clean, well-defined, and stable surface on the nanoparticles, protecting them from oxidation or contamination. nih.gov
Analyte Concentration : While the fluorinated surface is generally repellent, it can be used to create a background that resists non-specific binding. The SAM can be co-assembled with other molecules that have specific affinity for a target analyte, concentrating it in the regions of high electromagnetic enhancement near the nanoparticle surface. nih.gov
Improved Reproducibility : The formation of a uniform monolayer can lead to more consistent and reproducible sensor signals compared to bare nanoparticle arrays.
By engineering the surface of these plasmonic arrays, the sensitivity and selectivity of detection for various chemical and biological species can be greatly enhanced. nih.gov
Applications in Advanced Coatings for Protection and Lubrication
The distinct molecular architecture of this compound makes it a valuable component in the formulation of advanced coatings. The long perfluorinated "tails" are instrumental in creating low-energy surfaces that repel water, oils, and other corrosive agents, while the disulfide core can be leveraged for novel functionalities like self-repair.
Research on Anti-Corrosion Coatings and Oxidation Blocking Mechanisms
Research into anti-corrosion coatings increasingly focuses on creating robust, impermeable barriers at the material's surface. The incorporation of perfluorinated compounds like this compound into coating matrices is a key strategy for achieving this. The high density and stability of the fluorine atoms in the perfluorodecyl chains create a powerful hydrophobic and oleophobic surface.
This low surface energy barrier effectively prevents corrosive agents, such as water and electrolytes, from reaching the underlying metal substrate. The mechanism of protection is primarily physical, where the tightly packed, non-polar fluorinated chains form a dense, non-wettable layer that blocks the penetration of moisture and oxygen, thereby inhibiting the electrochemical processes that lead to corrosion and oxidation.
Studies on Lubricating Properties and Tribological Responses in Perfluorinated Systems
Perfluorinated systems are well-known for their excellent lubricating properties and low coefficients of friction, attributes that are critical in demanding tribological applications. While direct studies on the tribological response of this compound are specific, its structural characteristics suggest significant potential. The smooth, rod-like perfluorodecyl chains can align on a surface, allowing for easy shear and sliding between contacting parts. This molecular-level slipperiness is expected to reduce friction and wear, enhancing the efficiency and lifespan of mechanical components operating under extreme conditions. Research in this area explores how the disulfide linkage might influence film formation and adhesion to surfaces, potentially offering a way to anchor these lubricating layers more effectively.
Development of Self-Healing Coatings Utilizing Dynamic Disulfide Exchange
One of the most innovative applications of compounds containing disulfide bonds is in the creation of self-healing materials. The disulfide (S-S) bond in this compound is a dynamic covalent bond, meaning it can be broken and reformed under specific stimuli such as heat or UV light. nih.gov
When integrated into a polymer network, this feature allows the material to repair itself after damage. If a scratch or microcrack occurs, applying the appropriate stimulus initiates a disulfide exchange reaction. rsc.org The bonds across the damaged interface cleave and reform, enabling the polymer chains to move, re-entangle, and ultimately restore the coating's integrity. nih.gov This mechanism provides a promising route for developing coatings with extended service life and enhanced durability, as they can autonomously repair minor damages. rsc.org
Sol-Gel Derived Hybrid Coatings with Perfluorinated Components for Enhanced Performance
The sol-gel process offers a versatile method for creating organic-inorganic hybrid coatings that combine the hardness and durability of a ceramic-like silica (B1680970) network with the functional properties of organic molecules. researchgate.netmdpi.com Incorporating perfluorinated components, such as this compound or related fluoroalkylsilanes, into a sol-gel formulation yields coatings with superior performance. mdpi.comrsc.org
In this process, the fluorinated compound is integrated into the inorganic (e.g., -Si-O-Si-) network as it forms. researchgate.net The result is a hybrid material where the perfluorodecyl chains orient at the coating's surface, creating a highly hydrophobic and chemically resistant finish. rsc.org These sol-gel hybrid coatings exhibit enhanced adhesion, abrasion resistance, and long-lasting protection against environmental degradation. researchgate.netmdpi.com
Summary of Research Applications
| Research Area | Function of this compound | Resulting Benefit |
| Anti-Corrosion Coatings | The perfluorinated chains form a low-energy, hydrophobic, and oleophobic surface barrier. | Prevents contact with water and electrolytes, blocking oxidation and corrosion. |
| Lubricating Systems | The smooth, stable perfluorodecyl chains provide a low-friction interface. | Reduces wear and enhances the tribological performance of mechanical parts. |
| Self-Healing Coatings | The dynamic disulfide bond allows for reversible cleavage and reformation of the polymer network. nih.gov | Enables autonomous repair of micro-cracks, extending the material's lifespan. rsc.org |
| Sol-Gel Hybrid Coatings | Integration of perfluorinated chains into an inorganic network via the sol-gel process. researchgate.netrsc.org | Creates a durable, abrasion-resistant coating with superior hydrophobicity. |
| Functional Polymers | Acts as a building block for creating block copolymers with distinct fluorinated segments. researchgate.net | Allows for self-assembly into nanostructures with low-energy, non-stick surfaces. |
Integration into Functional Polymeric Materials
The unique structure of this compound also makes it a valuable component in the synthesis of advanced functional polymers, particularly fluorinated block copolymers.
Synthesis and Application of Fluorinated Block Copolymers
Fluorinated block copolymers are macromolecules composed of distinct segments, or blocks, where at least one block contains fluorine. researchgate.net These materials are of great interest because they can self-assemble into ordered nanostructures, and their properties can be precisely tailored by controlling the length and composition of each block.
This compound can be used as a key building block in the synthesis of these advanced polymers. For example, it can be modified to act as an initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting block copolymers would feature a highly fluorinated block derived from the perfluorodecyl groups. Due to the immiscibility of fluorinated and non-fluorinated segments, these copolymers spontaneously phase-separate, with the low-energy fluorinated blocks preferentially migrating to the surface. researchgate.net This creates a stable, nanoscopically thin fluorinated surface layer that imparts properties such as superhydrophobicity and low adhesion, which are highly desirable for applications ranging from anti-fouling surfaces to advanced biomedical devices. researchgate.net
Role in Photoresist Polymers for Advanced Lithography
In the realm of advanced lithography, particularly at shorter wavelengths such as 193 nm and 157 nm, the transparency of photoresist polymers to ultraviolet (UV) radiation is a critical parameter. Traditional aromatic-based polymers exhibit excessive absorption at these wavelengths, rendering them unsuitable. This has driven research into fluorinated polymers, which are known for their high UV transparency. The incorporation of fluoroalcohol functional groups, for instance, has been shown to impart both high UV transparency and developability in basic media. google.com
While direct studies on this compound in photoresist formulations are not extensively documented, the principles governing the use of fluorinated materials suggest its potential. Fluorinated monomers and additives are explored for high-performance ultraviolet nanoimprint lithography (UV-NIL) due to their low surface energy, which facilitates the transfer of relief features with high reliability. rsc.org Furthermore, the introduction of fluorine-containing groups, such as hexafluoroisopropanol (HFIP), into photoresist polymers has been demonstrated to significantly enhance sensitivity. This is attributed to the strong electrophilic nature and electron-withdrawing effect of the fluorine atoms, which increases the acidity of the photoresist upon exposure. nih.gov This enhanced acidity can enable imaging even without conventional photoacid generators (PAGs), potentially leading to a new class of high-performance imaging materials. nih.gov The perfluorodecyl chains of this compound could contribute to these desirable properties, suggesting its potential as a component in advanced photoresist formulations.
Formation of Micelle-Like Structures and Self-Assembly in Aqueous Media
The amphiphilic nature of molecules containing a hydrophobic perfluorinated tail and a more hydrophilic head group drives their self-assembly in aqueous solutions to form micellar structures. This behavior is well-documented for various perfluorinated surfactants. The strong tendency of per- and polyfluoroalkyl substances (PFAS) to form micelles in aqueous media is a known phenomenon. rsc.org For instance, perfluorooctanoate ammonium (B1175870) (PFOA) forms structurally compact and slightly ellipsoidal micelles in pure water. rsc.org
This compound, with its two long perfluorinated chains, is expected to exhibit very low water solubility and a strong tendency to self-assemble to minimize the contact between the fluorocarbon tails and water. The disulfide bond can act as a cleavable linkage. Research on similar structures, such as thiolated linear-dendritic polymers, has shown that after self-assembly into micelles, the thiol groups can be oxidized to form reversible disulfide cross-links within the core of the micelles. nih.gov This cross-linking enhances the stability of the micelles under physiological conditions. nih.gov The release of encapsulated contents can then be triggered by a reducing agent that cleaves the disulfide bonds. nih.gov While specific studies on the micelle formation of this compound are limited, the established principles of perfluorinated surfactant self-assembly and disulfide cross-linking provide a strong indication of its potential to form stable, stimuli-responsive micelle-like structures in aqueous environments.
| Surfactant Type | Micelle Characteristics | Triggering Mechanism for Disulfide Cross-linked Micelles |
| Perfluorinated Surfactants (general) | Tendency to form compact micelles in aqueous solutions to minimize hydrophobic interactions with water. | Not Applicable |
| Thiolated Linear-Dendritic Polymers | Form micelles that can be cross-linked via oxidation of thiol groups to disulfide bonds, enhancing stability. | Cleavage of disulfide bonds by reducing agents. |
| This compound (expected) | Expected to self-assemble into stable micelle-like structures due to its highly hydrophobic perfluorinated chains. | The inherent disulfide bond could be cleaved by reducing agents, leading to dissociation of the assembled structure. |
Exploration in Electronics and Sensing Technologies
The application of this compound and related fluorinated compounds extends into the domain of electronics, where they are investigated for their ability to modify surface properties and enhance the performance of electronic devices.
Fabrication and Performance of Organic Thin Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are foundational components for the development of flexible and low-cost electronics. pkusz.edu.cn The performance of OTFTs is highly dependent on the interface between the organic semiconductor and the dielectric layer, as well as the electrodes. Self-assembled monolayers (SAMs) are frequently employed to modify these interfaces to improve charge carrier injection and transport.
While the direct use of this compound in OTFTs is not widely reported, the application of fluorinated SAMs is a recognized strategy to enhance device performance. Fluorinated SAMs can be used to treat the surface of the dielectric layer before the deposition of the organic semiconductor. This treatment can improve the ordering of the semiconductor molecules, leading to higher charge carrier mobility. The low surface energy of fluorinated surfaces can influence the growth and morphology of the organic semiconductor film, which in turn affects the transistor's electrical characteristics. researchgate.net The disulfide group in this compound allows for the formation of SAMs on gold electrodes, a common material for source and drain contacts in OTFTs. The modification of electrode surfaces with SAMs can significantly impact the charge injection barrier between the metal and the organic semiconductor. researchgate.net
Work Function Modification of Semiconductor Surfaces via Fluorinated SAMs
The work function of a material, which is the minimum energy required to remove an electron from its surface, is a critical parameter in electronic devices as it governs the energy alignment at interfaces and thus the efficiency of charge injection. Self-assembled monolayers of polar molecules can be used to tune the work function of metals and semiconductors. researchgate.netresearchgate.net
Fluorinated SAMs, due to the strong electron-withdrawing nature of fluorine atoms, create a significant dipole moment at the surface, which is oriented away from the substrate. This dipole layer increases the work function of the underlying material. researchgate.net Studies on SAMs derived from 1H,1H,2H,2H-perfluorinated alkanethiols on metal surfaces have demonstrated substantial increases in work function. For example, a SAM of 1H,1H,2H,2H-perfluorodecanethiol on a gold (Au) surface was found to increase the work function from approximately 4.9 eV to 5.5 eV. researchgate.net Similarly, on a silver (Ag) surface, the work function was increased from about 4.4 eV to 5.5 eV. researchgate.net This ability to precisely tune the work function is highly valuable for optimizing the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and OTFTs, by improving the energy level alignment for charge injection. researchgate.netresearchgate.net
| Substrate | Modifying SAM | Initial Work Function (Φ) | Final Work Function (Φ) | Change in Work Function (ΔΦ) |
| Gold (Au) | 1H,1H,2H,2H-perfluorodecanethiol | ~4.9 eV | 5.5 eV | +0.6 eV |
| Silver (Ag) | 1H,1H,2H,2H-perfluorinated alkanethiols | ~4.4 eV | 5.5 eV | +1.1 eV |
Environmental Fate and Degradation Studies
Investigation of Degradation Pathways for Perfluorinated Disulfides
The environmental degradation of per- and polyfluoroalkyl substances (PFAS) is a subject of significant concern due to their extreme persistence. mdpi.com Compounds like Bis(1H,1H,2H,2H-perfluorodecyl)disulfide are characterized by a perfluoroalkyl moiety, which is exceptionally resistant to both environmental and metabolic breakdown. mdpi.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting remarkable stability to the perfluorinated chains of these molecules. mdpi.com
While specific degradation pathways for this compound are not extensively documented in scientific literature, the reactivity of the disulfide bond (-S-S-) presents a potential site for initial transformation. In various organic and biological systems, disulfide bonds can be cleaved through reduction or oxidation. biolmolchem.comnih.gov
Potential abiotic degradation pathways could involve nucleophilic attack on the sulfur atoms. For instance, thiol-disulfide exchange is a common reaction where a thiol (R-SH) reacts with a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.gov In the environment, naturally occurring thiols, such as those in humic substances, could potentially interact with the disulfide linkage.
Oxidative cleavage of the disulfide bond could lead to the formation of sulfonic acids (R-SO3H). However, the strong electron-withdrawing nature of the perfluorinated chains would likely influence the reactivity of the adjacent disulfide bond.
It is important to note that even if the disulfide bond is cleaved, the resulting perfluorinated fragments, such as 1H,1H,2H,2H-perfluorodecanethiol, would still be highly persistent due to the stability of the C-F bonds. mdpi.com Microbial degradation of such compounds is considered to be extremely slow, if it occurs at all, because naturally occurring microorganisms often lack the enzymatic machinery to break down these synthetic molecules. acs.org
Analysis of X-ray Induced Modification and Defluorination Processes in Fluorinated Thin Films
Research on self-assembled monolayers of 1H,1H,2H,2H-perfluorodecanethiol, a compound structurally similar to the fragments of this compound, provides significant insights into the effects of X-ray irradiation on fluorinated thin films. When these films are exposed to X-rays, a process of modification and defluorination is initiated.
The primary mechanism of X-ray induced damage in these fluorinated films involves the loss of fluorine, accompanied by the scission of C-C and C-F bonds. This process can also lead to cross-linking between the molecular chains.
Kinetics of Defluorination: At the initial stages of irradiation, the X-ray induced defluorination of semifluorinated SAMs follows first-order kinetics with respect to the fluorine concentration within the film. The rate of this defluorination is proportional to the incident X-ray flux.
Mechanism of Defluorination: The evolution of the carbon signal in X-ray photoelectron spectroscopy (XPS) during irradiation is consistent with a kinetic model that involves consecutive C-F bond breaking events. This suggests a stochastic process where each C-F bond has an initially equal probability of being broken due to dissociative electron attachment, regardless of its specific chemical environment (e.g., CF3 vs. CF2).
The process can be summarized in the following table:
| Functional Group | Transformation | Observation |
| -CF3 | → -CF2 → -CF | Sequential loss of fluorine atoms. |
| -CF2- | → -CF- | Cleavage of C-F bonds. |
Role of Radicals and Oxygen: The X-ray exposure generates radicals within the organic film. The density of these radicals shows a non-linear relationship with the irradiation time, as radical-radical coupling reactions become more prevalent at longer exposures. When the modified film is exposed to the atmosphere, it readily adsorbs oxygen. This adsorbed oxygen can further contribute to the defluorination process through the reactivity of peroxy radicals (-CF(OO•)-).
This detailed understanding of X-ray induced modification is crucial for applications of fluorinated thin films in environments with ionizing radiation and for the interpretation of surface analytical techniques that utilize X-rays.
Emerging Research Directions and Future Prospects
Design of Novel Molecular Architectures for Tailored Material Functionality
The self-assembly of molecules is a powerful bottom-up approach for creating well-ordered and functional nanostructures. nih.gov The amphiphilic nature of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide, with its lipophobic and hydrophobic perfluorodecyl chains and the reactive disulfide headgroup, makes it an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold. utwente.nlscilit.com Research in this area is moving towards creating complex, multi-component systems and stimuli-responsive materials.
The disulfide bond can be cleaved under specific chemical or electrochemical conditions, which allows for the controlled assembly and disassembly of molecular layers. This responsiveness is a key feature being explored for the development of "smart" surfaces that can alter their properties, such as wettability or bio-adhesion, in response to external stimuli. nih.gov For instance, the incorporation of this compound into polymer backbones can lead to redox-responsive materials. nih.govacs.org These materials can be designed to release encapsulated agents or change their conformation when exposed to a reducing or oxidizing environment. nih.govnih.gov
Future research will likely focus on creating mixed SAMs by co-adsorbing this compound with other thiol or disulfide compounds. This approach allows for the fine-tuning of surface properties by controlling the ratio and arrangement of the different molecular components. utwente.nlacs.org The distinct phase separation behavior of fluorinated and hydrocarbon chains could be exploited to create nanopatterned surfaces with domains of differing chemical and physical properties.
| Research Direction | Key Feature of this compound | Potential Application |
| Stimuli-Responsive Surfaces | Cleavable disulfide bond | Smart coatings, biosensors, drug delivery systems |
| Mixed Self-Assembled Monolayers | Long perfluorodecyl chains and disulfide headgroup | Nanopatterned surfaces, tailored wettability, biocompatible coatings |
| Redox-Active Polymers | Incorporation of the disulfide linkage into polymer chains | Controlled release systems, self-healing materials |
Advanced Integration with Nanomaterials and Two-Dimensional (2D) Materials
The functionalization of nanomaterials and 2D materials with this compound is a promising avenue for creating hybrid materials with enhanced properties and new functionalities. The disulfide group provides a versatile anchor for attaching the molecule to the surface of various nanomaterials.
For example, gold nanoparticles can be functionalized with this compound to create stable, well-dispersed nanocomposites. The perfluorodecyl chains would form a protective, low-energy shell around the nanoparticles, influencing their solubility and interaction with the surrounding medium. Such functionalized nanoparticles could find applications in areas like medical imaging and targeted drug delivery.
In the realm of 2D materials, the covalent functionalization of graphene and related materials is an active area of research. mdpi.comresearchgate.netpppl.gov While direct reaction of the disulfide with pristine graphene's sp²-hybridized carbon lattice is challenging, functionalization can be achieved at defect sites or through plasma-based methods. pppl.gov The attachment of this compound to graphene could significantly alter its electronic properties and surface energy. Molecular dynamics simulations have suggested that the interaction of per- and polyfluoroalkyl substances (PFAS) with graphene is influenced by the functional groups on the graphene surface. nih.gov The highly fluorinated chains of the disulfide could create a robust, low-friction, and chemically resistant coating on the graphene surface. researchgate.netuh.edu Furthermore, fluorinated graphene compounds with tailored hydrogen and fluorine concentrations are being explored for their tunable material properties. nsf.gov
| Nanomaterial/2D Material | Functionalization Approach | Potential Impact of this compound |
| Gold Nanoparticles | Thiol-gold interaction via disulfide cleavage | Enhanced stability, controlled dispersibility, low surface energy coating |
| Graphene | Covalent attachment at defect sites or via plasma functionalization | Modified electronic properties, creation of hydrophobic and oleophobic surfaces, reduced friction |
| Other 2D Materials (e.g., MoS₂) | Interaction with surface vacancies or edge sites | Tailored surface energy, enhanced environmental stability |
Development of Sustainable Synthesis and Application Methodologies for Perfluorinated Disulfides
The environmental persistence and potential toxicity of long-chain perfluorinated compounds have led to increased scrutiny and a push towards more sustainable alternatives. nih.gov Future research on this compound will need to address these concerns through the development of greener synthesis routes and by designing molecules that are less bioaccumulative.
Current synthetic methods for perfluorinated disulfides often rely on harsh reagents and solvents. researchgate.net Emerging green chemistry approaches for disulfide synthesis, such as the use of ascorbic acid as a catalyst in water or employing bio-based solvents like ethyl lactate, offer more environmentally benign alternatives. researchgate.netresearchgate.net These methods operate under milder conditions and can reduce the generation of hazardous waste. researchgate.netresearchgate.net Another innovative and environmentally friendly approach involves the conversion of thiols and disulfides into sulfonyl fluorides using "click chemistry," which is known for its high efficiency and minimal byproducts. eurekalert.orgsciencedaily.com
In addition to greener synthesis, there is a growing interest in designing shorter-chain or branched fluorinated compounds that offer similar performance to long-chain analogues but have a reduced environmental footprint. aalto.fipolimi.it Research into multibranched perfluoroalkyl thiols has shown that it is possible to achieve high fluorine density and low surface energy with shorter fluorinated chains. aalto.fipolimi.it This design principle could be applied to create more sustainable disulfide analogues. The inclusion of functionalities that promote environmental degradation, such as ether linkages within the molecular structure, is another strategy being explored. aalto.fipolimi.it
| Sustainability Aspect | Research Focus | Desired Outcome |
| Green Synthesis | Catalyst-free oxidative coupling, use of bio-based solvents, "click chemistry" | Reduced use of hazardous reagents, lower energy consumption, minimized waste generation |
| Reduced Environmental Impact | Design of shorter-chain or branched-chain analogues | Lower bioaccumulation potential, faster environmental degradation |
| Enhanced Degradability | Incorporation of cleavable linkages (e.g., ether bonds) | Reduced persistence in the environment |
Q & A
Q. What computational frameworks predict the self-assembly behavior of block copolymers containing this compound?
- Methodological Answer : Coarse-grained molecular dynamics (CGMD) models simulate fluorinated block segregation in scCO₂ or aqueous phases. Parameters include Flory-Huggins interaction parameters (χ) for fluorocarbon/hydrocarbon domains. Experimental validation via small-angle X-ray scattering (SAXS) compares domain spacing with predictions .
Data Contradiction Analysis
- Example : Conflicting contact angle and surface tension data may arise from substrate contamination or incomplete polymerization. Resolve by repeating experiments under inert atmospheres and characterizing via XPS/FTIR. Cross-validate with multiple techniques (e.g., AFM for roughness vs. contact angle trends) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
